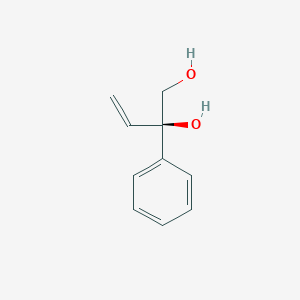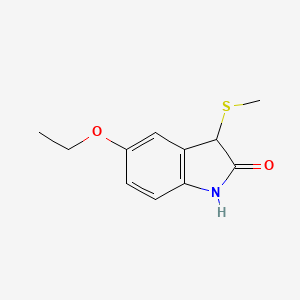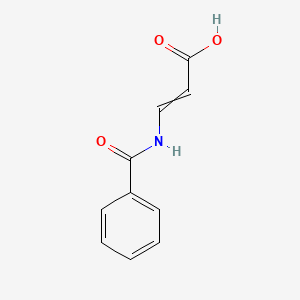
(2R)-2-phenylbut-3-ene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-phenylbut-3-ene-1,2-diol is an organic compound characterized by the presence of a phenyl group attached to a butene backbone with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylbut-3-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 2-phenyl-1-butene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out in an aqueous medium with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2R)-2-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides or tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Pd/C catalyst under hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: SOCl2 or TsCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-phenylbut-3-en-2-one or 2-phenylbut-3-enal.
Reduction: Formation of 2-phenylbutane-1,2-diol.
Substitution: Formation of 2-phenylbut-3-ene-1,2-dichloride or 2-phenylbut-3-ene-1,2-ditosylate.
科学研究应用
(2R)-2-phenylbut-3-ene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of (2R)-2-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its reactivity and interaction with cellular components.
相似化合物的比较
Similar Compounds
(2S)-2-phenylbut-3-ene-1,2-diol: The enantiomer of (2R)-2-phenylbut-3-ene-1,2-diol with similar chemical properties but different biological activity due to its chiral nature.
2-phenylbutane-1,2-diol:
2-phenylbut-3-en-2-ol: A related compound with a single hydroxyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
156365-94-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(2R)-2-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1 |
InChI 键 |
TVMQAEKMPVGLHB-JTQLQIEISA-N |
手性 SMILES |
C=C[C@](CO)(C1=CC=CC=C1)O |
规范 SMILES |
C=CC(CO)(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)
